

physical and chemical properties of Pyrene-1,6-dicarbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrene-1,6-dicarbonitrile*

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An In-depth Technical Guide to Pyrene-1,6-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-1,6-dicarbonitrile is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its unique photophysical and electronic properties. The introduction of nitrile functional groups at the 1 and 6 positions of the pyrene core is expected to significantly influence its electronic structure, reactivity, and potential applications. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of **Pyrene-1,6-dicarbonitrile**, a proposed synthetic protocol, and a discussion of its potential applications in research and development.

While specific experimental data for **Pyrene-1,6-dicarbonitrile** is limited in publicly available literature, this document consolidates information from studies on closely related pyrene derivatives to provide a foundational understanding for researchers.

Physical and Chemical Properties

Quantitative data for **Pyrene-1,6-dicarbonitrile** is not extensively reported. The following tables summarize the basic molecular information and expected properties based on the pyrene scaffold and related nitrile-substituted aromatic compounds.

Table 1: General Properties of **Pyrene-1,6-dicarbonitrile**

| Property | Value | Source |
|-------------------|---|---------------------------------|
| Chemical Name | Pyrene-1,6-dicarbonitrile | IUPAC Nomenclature |
| CAS Number | 27973-30-4 | [1][2] |
| Molecular Formula | C ₁₈ H ₈ N ₂ | Calculated |
| Molecular Weight | 252.27 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |

Table 2: Solubility Profile (Qualitative and Inferred)

| Solvent | Expected Solubility | Rationale |
|--|---------------------|--|
| Water | Insoluble | Based on the hydrophobic nature of the pyrene core[3]. |
| Non-polar organic solvents (e.g., hexane, toluene) | Low to moderate | Pyrene itself is soluble in these solvents[3]. |
| Polar aprotic solvents (e.g., DMSO, DMF, THF) | Moderate to good | The nitrile groups increase polarity, likely enhancing solubility in these solvents. |
| Polar protic solvents (e.g., ethanol, methanol) | Low | Pyrene has limited solubility in alcohols[3]. |

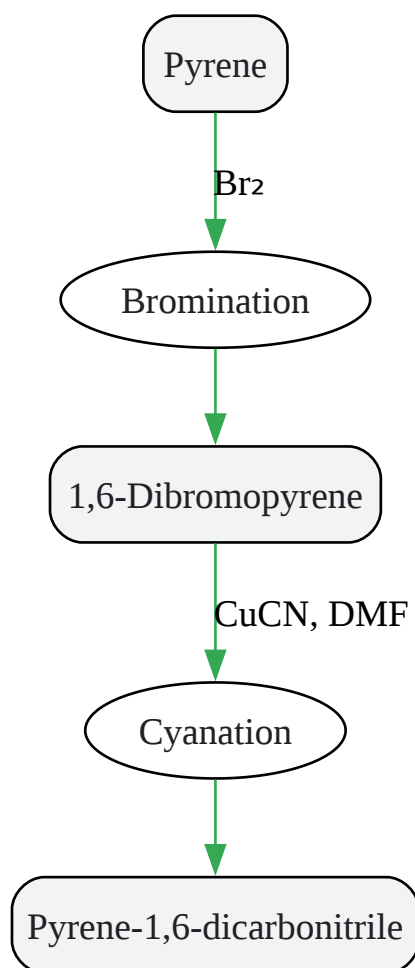
Table 3: Spectroscopic Properties (Expected)

| Technique | Expected Characteristics |
|----------------------------------|---|
| UV-Vis Absorption | Strong absorption bands in the UV region (typically around 300-400 nm), characteristic of the pyrene chromophore. The nitrile groups may cause a slight shift in the absorption maxima[4][5]. |
| Fluorescence Emission | Expected to be a fluorescent compound, with emission in the blue to green region of the visible spectrum. The emission wavelength and quantum yield will be solvent-dependent[6][7]. |
| Infrared (IR) Spectroscopy | A characteristic sharp peak for the C≡N stretching vibration is expected around 2220-2240 cm ⁻¹ [8]. |
| ¹ H NMR Spectroscopy | A complex pattern of signals in the aromatic region (typically δ 7.5-9.0 ppm), consistent with the substituted pyrene ring system. |
| ¹³ C NMR Spectroscopy | Signals for the aromatic carbons and a characteristic signal for the nitrile carbon (around δ 110-120 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C ₁₈ H ₈ N ₂ . |

Synthesis and Experimental Protocols

A plausible synthetic route to **Pyrene-1,6-dicarbonitrile** is via the cyanation of 1,6-dibromopyrene. This method is a common and effective way to introduce nitrile groups onto aromatic rings.

Proposed Synthesis Workflow



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Proposed synthesis of **Pyrene-1,6-dicarbonitrile**.

Detailed Experimental Protocol: Synthesis of Pyrene-1,6-dicarbonitrile from 1,6-Dibromopyrene

This protocol is based on established methods for the cyanation of aryl halides.

Materials:

- 1,6-Dibromopyrene
- Copper(I) cyanide (CuCN)
- N,N-Dimethylformamide (DMF), anhydrous

- Toluene, anhydrous
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO_3), aqueous solution
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4), anhydrous
- Silica gel for column chromatography
- Nitrogen gas (N_2)

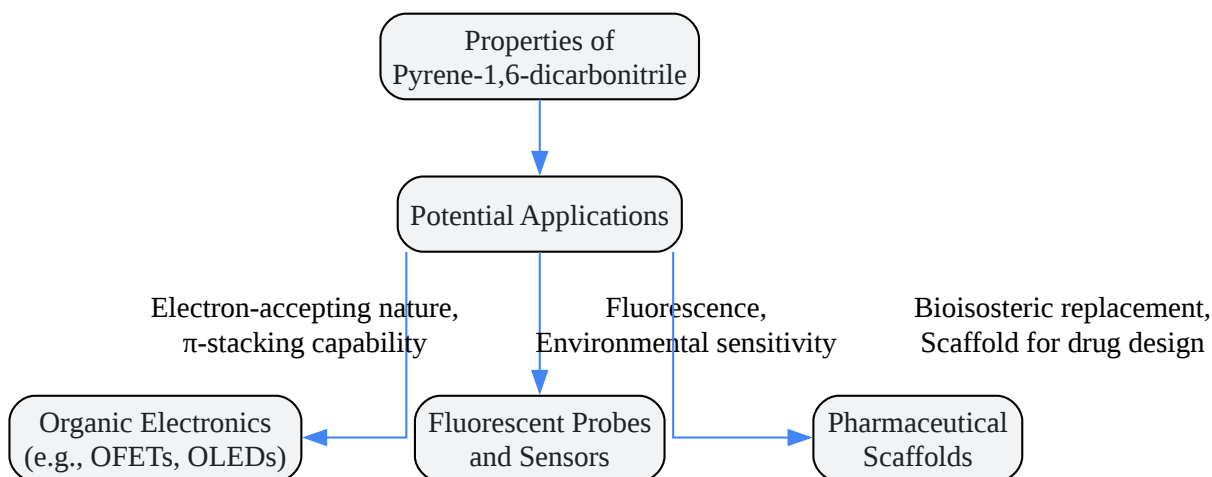
Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,6-dibromopyrene (1 equivalent) and copper(I) cyanide (2.2 equivalents).
- **Solvent Addition:** Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.
- **Reaction:** Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain it under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature.
- **Quenching:** Carefully pour the reaction mixture into an aqueous solution of hydrochloric acid. This will protonate any remaining cyanide and dissolve the copper salts.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as toluene or dichloromethane.

- **Washing:** Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure **Pyrene-1,6-dicarbonitrile**.
- **Characterization:** Characterize the final product by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reactivity and Potential Applications

The chemical behavior of **Pyrene-1,6-dicarbonitrile** is dictated by the pyrene core and the two nitrile functional groups.



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Relationship between properties and applications.

Reactivity:

- **Pyrene Core:** The pyrene ring system is susceptible to electrophilic substitution, although the electron-withdrawing nature of the nitrile groups will deactivate the ring towards such reactions. The remaining unsubstituted positions could potentially undergo further functionalization under specific conditions.
- **Nitrile Groups:** The nitrile groups can undergo a variety of chemical transformations. They can be hydrolyzed to carboxylic acids (Pyrene-1,6-dicarboxylic acid), reduced to amines, or participate in cycloaddition reactions.

Potential Applications:

- **Organic Electronics:** The electron-withdrawing nature of the nitrile groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the pyrene system, making **Pyrene-1,6-dicarbonitrile** a potential n-type semiconductor for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)[9]. The planar structure of the pyrene core also facilitates π - π stacking, which is crucial for charge transport in organic electronic devices.
- **Fluorescent Probes:** Pyrene and its derivatives are well-known for their fluorescent properties, which are often sensitive to the local environment[8]. **Pyrene-1,6-dicarbonitrile** is expected to be fluorescent and could be explored as a probe for detecting various analytes or for studying molecular interactions.
- **Drug Development:** The nitrile group is a common functional group in many pharmaceutical compounds. **Pyrene-1,6-dicarbonitrile** could serve as a scaffold for the synthesis of novel bioactive molecules. The pyrene core itself has been investigated for its interactions with biological systems[10].

Safety Information

Specific toxicity data for **Pyrene-1,6-dicarbonitrile** is not available. However, as an aromatic nitrile, it should be handled with care in a well-ventilated fume hood. General safety precautions for handling similar compounds include:

- **Personal Protective Equipment (PPE):** Wear appropriate safety glasses, gloves, and a lab coat.

- Inhalation: Avoid inhaling dust or vapors.
- Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.
- Fire Hazards: Aromatic compounds can be flammable. Store away from ignition sources.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier once the compound is acquired[7][11][12].

Conclusion

Pyrene-1,6-dicarbonitrile is a promising but understudied derivative of pyrene. Its predicted electronic and photophysical properties suggest potential applications in materials science and medicinal chemistry. This guide provides a starting point for researchers interested in exploring the synthesis and properties of this compound. Further experimental investigation is necessary to fully elucidate its characteristics and unlock its potential.

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